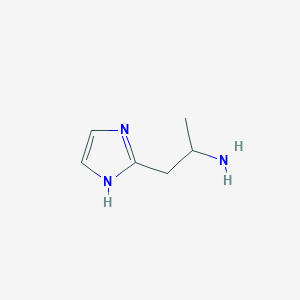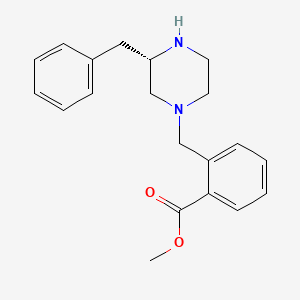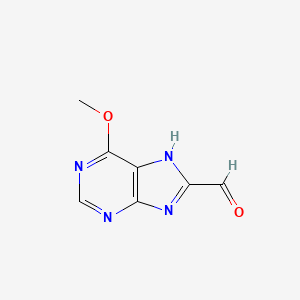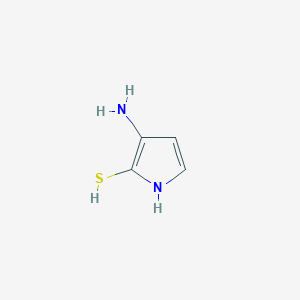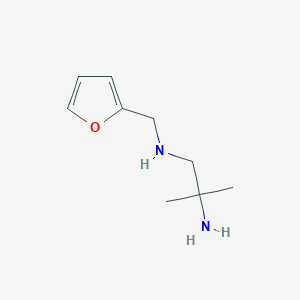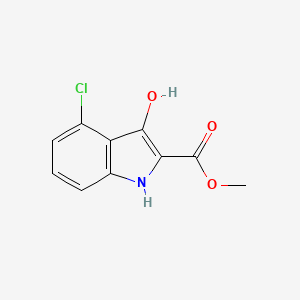![molecular formula C11H12ClN3 B12977986 4-Chloro-5-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12977986.png)
4-Chloro-5-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a cyclopentyl group at the 5th position of the pyrrolo[2,3-d]pyrimidine ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as ethyl 2-cyano-4,4-dimethoxybutanoate, which is obtained by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Cyclization and Chlorination: The intermediate is then subjected to cyclization and chlorination reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. These methods may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine ring system can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation state compounds .
Scientific Research Applications
4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biological Research: It is used in the study of cellular signaling pathways and molecular interactions due to its ability to modulate specific protein targets.
Pharmaceutical Development: The compound is investigated for its potential as a lead compound in drug discovery programs aimed at developing new treatments for various diseases.
Chemical Biology: It is employed as a tool compound to probe the function of specific enzymes and receptors in biological systems.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other cellular effects .
Comparison with Similar Compounds
4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds in the pyrrolopyrimidine family, such as:
4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: This compound has an iodine atom at the 5th position instead of a cyclopentyl group, which can affect its reactivity and biological activity.
4-Amino-7H-pyrrolo[2,3-d]pyrimidine: The presence of an amino group at the 4th position can significantly alter the compound’s chemical properties and its interactions with biological targets.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the cyclopentyl group, which can influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H12ClN3/c12-10-9-8(7-3-1-2-4-7)5-13-11(9)15-6-14-10/h5-7H,1-4H2,(H,13,14,15) |
InChI Key |
ARHQZOGPXNIKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CNC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


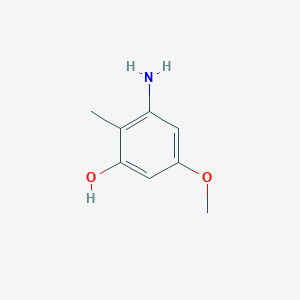

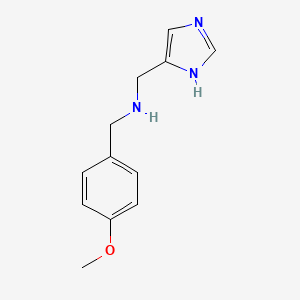

![8-chloro-5H-pyrido[3,2-b]indole](/img/structure/B12977918.png)

![(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12977930.png)
